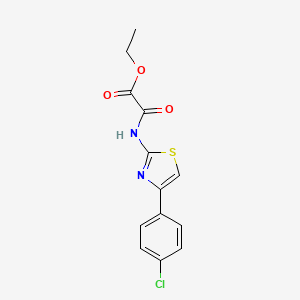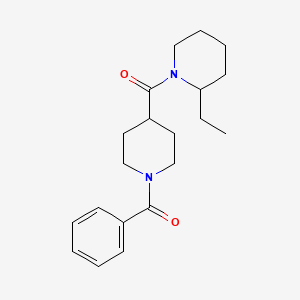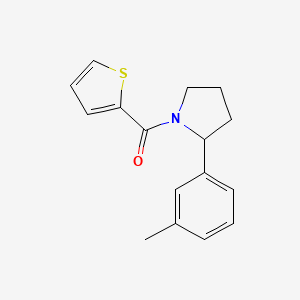
2-(3-methylphenyl)-1-(2-thienylcarbonyl)pyrrolidine
Descripción general
Descripción
2-(3-methylphenyl)-1-(2-thienylcarbonyl)pyrrolidine is a useful research compound. Its molecular formula is C16H17NOS and its molecular weight is 271.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.10308534 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Syntheses
Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, which may include structures similar to 2-(3-methylphenyl)-1-(2-thienylcarbonyl)pyrrolidine, can be achieved using (arylmethyl)(3-chloropropyl)-Boc-amines treated with s-BuLi/(−)-sparteine. The process is solvent-dependent, yielding significant enantiomeric excesses in toluene for various derivatives including phenyl, p-chlorophenyl, p-fluorophenyl, and p-methylphenyl derivatives. The method's applicability to 2-thienyl analogs suggests relevance to the synthesis of compounds structurally related to this compound, offering potential in asymmetric synthesis and the development of enantioselective compounds for various research applications (Wu, Lee, & Beak, 1996).
Cyclization to Pyrrolo-pyridines and Derivatives
The deprotonation of 3-methylazines followed by reaction with benzonitrile leads to intermediate compounds that, upon treatment with additional strong base, cyclize to form 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction pathway is applicable to various nitriles and β-methylazines, including pyridines and quinolines, indicating the potential for synthesizing a broad range of pyrrolo-pyridine derivatives. This method could be relevant for synthesizing compounds related to this compound, expanding its applications in the synthesis of complex heterocyclic structures (Davis, Wakefield, & Wardell, 1992).
Organocatalytic Asymmetric Michael Addition
(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a compound structurally related to this compound, has been shown to be an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This demonstrates the compound's potential as a catalyst in stereoselective synthesis, leading to various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity. Such applications highlight the role of pyrrolidine derivatives in catalysis and asymmetric synthesis research (Singh et al., 2013).
Electrochromic and Electrochemical Properties
The study of derivatives of 2,5-di(2-thienyl)-1H-pyrrole, which are structurally related to this compound, has revealed significant insights into their electrochromic and electrochemical properties. Such research demonstrates the potential of these compounds in the development of electroactive and electrochromic materials, offering applications in electronic devices, sensors, and advanced materials technology (Hwang, Son, & Shim, 2010).
Propiedades
IUPAC Name |
[2-(3-methylphenyl)pyrrolidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-5-2-6-13(11-12)14-7-3-9-17(14)16(18)15-8-4-10-19-15/h2,4-6,8,10-11,14H,3,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEMLENHLKUFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)
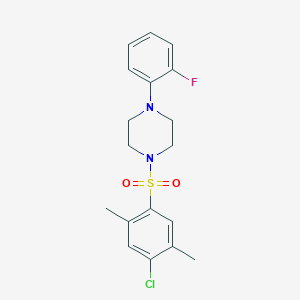
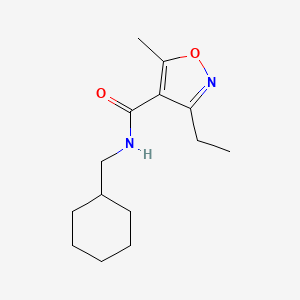
![5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4623864.png)
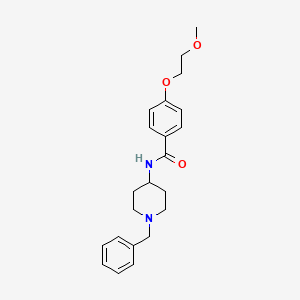
![N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4623874.png)
![3-[(4-bromobenzyl)sulfanyl]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4623875.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate](/img/structure/B4623897.png)
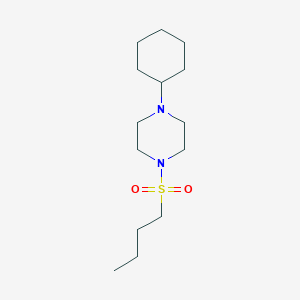
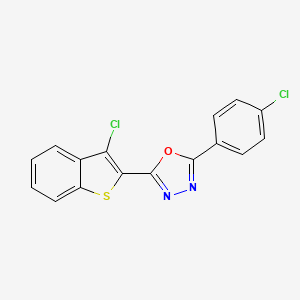
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4623932.png)
